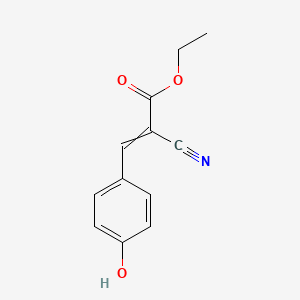
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
概要
説明
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C12H11NO3. It is a derivative of cinnamic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, a hydroxyphenyl group, and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 4-hydroxybenzaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is usually conducted in an ethanol solvent at reflux temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
化学反応の分析
Types of Reactions
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group in the presence of a base.
Major Products Formed
Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid derivatives.
Reduction: Ethyl 2-amino-3-(4-hydroxyphenyl)prop-2-enoate.
Substitution: Various ether or ester derivatives depending on the nucleophile used.
科学的研究の応用
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. Additionally, the cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and interactions with enzymes and receptors.
類似化合物との比較
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate: Similar structure but with an ethoxy group instead of a hydroxy group.
Ethyl 2-cyano-3-(4-diphenylamino)phenyl)prop-2-enoate: Contains a diphenylamino group, which significantly alters its chemical properties and applications.
This compound is unique due to its hydroxyphenyl group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3 |
InChIキー |
HRBVVSOFSLPAOY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














